molecular formula C11H13NO4 B090217 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene CAS No. 122-47-4

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene

Cat. No.: B090217
CAS No.: 122-47-4
M. Wt: 223.22 g/mol
InChI Key: JGFBGRHDJMANRR-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene undergoes various chemical reactions, including:

Scientific Research Applications

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is used in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of other organic compounds.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and proteins. It acts as an inhibitor of tyrosine kinases, affecting pathways involved in cell signaling and proliferation . The nitro group plays a crucial role in its inhibitory activity.

Comparison with Similar Compounds

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives such as:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.

Properties

CAS No.

122-47-4

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

1,2-dimethoxy-4-[(Z)-2-nitroprop-1-enyl]benzene

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3/b8-6-

InChI Key

JGFBGRHDJMANRR-VURMDHGXSA-N

Isomeric SMILES

C/C(=C/C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-]

SMILES

CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-]

122-47-4

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.99 g (30.0 mmol) 3,4-dimethoxybenzaldehyde (Aldrich, Milwaukee, Wis.), 15.0 g (194 mmol) ammonium acetate (Fluka), and 70 g (930 Mmol) nitroethane, 98% (Aldrich) were combined in a 100 ml round bottom flask equipped with magnetic stirrer and nitrogen inlet. The reaction mixture was heated to 105° C. for 90 minutes and the solvent was removed under vacuum to give a dark yellow liquid which was recrystallized from cold methyl alcohol three times to give yellow-orange needles in 50% yield. 1H NMR spectra is shown in FIG. 3.
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
70 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC[N+](=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of veratraldehyde (200 g, 1.20 mol), ammonium acetate (94.0 g, 1.22 mol) nitroethane (400 ml, 418 g, 5.57 mol) and toluene (200 ml) is refluxed for 2 hours and thirty minutes, with ternary azeotrope toluene/nitro ethane/water being distilled off and formed water being separated. The red solution is cooled down to about 40° C. and is concentrated to residue at 40°-50° C./20 mbar.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
toluene nitro ethane water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A process according to Claim 1, wherein said (R)-3,4-dimethoxy-amphetamine hydrodchloride of Formula (3) is prepared by condensing 3,4-dimethoxybenzaldehyde (10) with nitroethane (Henry's reaction) to form 3,4-dimethoxy-phenyl-2-nitro-propene (11), wherein said 3,4-dimethoxy-phenyl-2-nitro-propene is then reduced to 3,4-dimethoxy-phenyl-acetone (12) by means of a catalytic hydrogenation, wherein said 3,4-dimethoxy-phenyl-acetone (12) is then reacted with (R)-α-methyl-benzyl-amine (13) to form the corresponding chiral imine (14), wherein said chiral imine (14) is then diastereoselectively reduced to (R,R)-N-phenyl-ethyl-3,4-dimethoxy-amphetamine (15) hydrochloride intermediate by means of a catalytic hydrogenation with Raney nickel with the intermediate (15) being then debenzylated by a further hydrogenation, thus yielding (R)-3,4-dimethoxy-amphetamine hydrochloride, according to the following reaction scheme: ##STR25##
Name
(R)-3,4-dimethoxy-amphetamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.